molecular formula C11H15NO B6601951 N-[3-(Propan-2-yl)phenyl]acetamide CAS No. 7766-63-4

N-[3-(Propan-2-yl)phenyl]acetamide

Cat. No.: B6601951
CAS No.: 7766-63-4
M. Wt: 177.24 g/mol
InChI Key: WAGUWLSTIVCYLG-UHFFFAOYSA-N
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Description

N-[3-(Propan-2-yl)phenyl]acetamide (CAS 7766-63-4) is a phenylacetamide derivative characterized by an acetamide group (-NHCOCH₃) attached to a phenyl ring substituted with an isopropyl (propan-2-yl) group at the meta position. This compound serves as a versatile intermediate in organic synthesis and pharmacological research due to its balanced lipophilicity and hydrogen-bonding capacity . Its structure is distinct from positional isomers (e.g., para-substituted analogs) and derivatives with alternative substituents, which influence its physicochemical and biological properties.

Properties

IUPAC Name

N-(3-propan-2-ylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-8(2)10-5-4-6-11(7-10)12-9(3)13/h4-8H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAGUWLSTIVCYLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30522240
Record name N-[3-(Propan-2-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30522240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7766-63-4
Record name N-[3-(Propan-2-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30522240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Propan-2-yl)phenyl]acetamide typically involves the acylation of 3-(propan-2-yl)aniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

[ \text{3-(Propan-2-yl)aniline} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} ]

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(Propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the acetamide group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly used for substitution reactions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: N-[3-(Propan-2-yl)phenyl]amine.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-(Propan-2-yl)phenyl]acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Positional Isomerism: Meta vs. Para Substitution

The position of the isopropyl group significantly impacts molecular interactions:

  • HC-030031 (N-[4-(propan-2-yl)phenyl]acetamide): A para-substituted analog, this compound is a well-characterized TRPA1 inhibitor (IC₅₀: 4–10 μM) used in pain and inflammation studies. The para configuration optimizes steric and electronic interactions with the TRPA1 receptor .
  • Limited pharmacological data exist for this isomer, but its synthesis and spectroscopic properties are well-documented .
Table 1: Positional Isomer Comparison
Property N-[3-(Propan-2-yl)phenyl]acetamide HC-030031 (para-substituted)
Substitution Position meta para
CAS Number 7766-63-4 349085-85-4
Key Pharmacological Role Under investigation TRPA1 inhibitor
IC₅₀ (TRPA1 Inhibition) N/A 4–10 μM

Substituent Effects: Alkyl vs. Halogen/Aryl Groups

Variations in substituents modulate solubility, reactivity, and bioactivity:

  • N-(4-Chlorophenyl)acetamide Derivatives: Chlorinated analogs (e.g., N-(3-chloro-4-hydroxyphenyl)acetamide) exhibit altered electronic profiles, enhancing hydrogen-bonding capacity and metabolic stability.
  • N-(3-Phenylpropyl)acetamide Derivatives : Alkyl chain extensions (e.g., compound 30007 in ) increase lipophilicity, improving blood-brain barrier penetration but reducing aqueous solubility. Such derivatives are explored for CNS-targeted therapies .
  • Thienyl Acetamides : Substitution with heterocycles (e.g., N-(3-acetyl-2-thienyl)acetamide) introduces π-π stacking capabilities, enhancing interactions with aromatic residues in enzymes or receptors. These derivatives serve as intermediates for heterocyclic drug synthesis .
Table 2: Substituent-Driven Property Changes
Compound Class Key Substituent Solubility (LogP) Bioactivity Highlight
N-[3-(Propan-2-yl)phenyl]acetamide Isopropyl (meta) ~2.5 Intermediate for drug design
Chlorinated Derivatives Cl, OH ~1.8 Antimicrobial, photostable
Thienyl Acetamides Thiophene ring ~2.8 Enzyme inhibition (e.g., kinases)

Complex Derivatives: Extended Pharmacophores

Addition of larger moieties enhances target specificity:

  • Tetrahydrocarbazole-Acetamide Hybrids (): Compounds like N-{3-[(6-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide incorporate carbazole frameworks, enabling DNA intercalation or topoisomerase inhibition. These hybrids demonstrate enhanced anticancer activity compared to simpler acetamides .
  • Triazolo-Pyrazine Derivatives (): The compound 2-{8-[4-(4-methylphenyl)piperazin-1-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-[3-(propan-2-yl)phenyl]acetamide combines acetamide with a piperazine-triazolo-pyrazine core, likely targeting serotonin or dopamine receptors for neurological applications .

Spectroscopic and Physical Properties

  • NMR Signatures : The isopropyl group in N-[3-(propan-2-yl)phenyl]acetamide produces a septet (δ 2.8–3.2 ppm, CH) and doublets (δ 1.2–1.4 ppm, CH₃) in ¹H NMR, distinct from para-substituted analogs .
  • Melting Points : Chlorinated derivatives (e.g., N-(2,3,5-trichloro-4-hydroxyphenyl)acetamide) exhibit higher melting points (>200°C) due to intermolecular halogen bonding, whereas alkyl-substituted analogs melt at 120–150°C .

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